molecular formula C12H12ClN B135948 2-Chloro-6-ethyl-3-methylquinoline CAS No. 132118-29-7

2-Chloro-6-ethyl-3-methylquinoline

Cat. No.: B135948
CAS No.: 132118-29-7
M. Wt: 205.68 g/mol
InChI Key: AQJPQJBGNLDISF-UHFFFAOYSA-N
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Description

2-Chloro-6-ethyl-3-methylquinoline is a quinoline derivative, a class of compounds known for their wide range of applications in medicinal chemistry, materials science, and industrial processes Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethyl-3-methylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials are 2-chloroaniline and 3-ethyl-2-methylbutanal. The reaction is carried out under reflux conditions in the presence of a strong acid such as sulfuric acid or hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using microwave irradiation or ultrasound-assisted methods to enhance reaction rates and yields. These methods are environmentally friendly and reduce the need for harsh reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethyl-3-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Scientific Research Applications

2-Chloro-6-ethyl-3-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethyl-3-methylquinoline involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and signal transduction . The presence of the chlorine atom enhances its binding affinity to these molecular targets, making it a potent bioactive compound.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-ethyl-3-methylquinoline is unique due to the combined presence of chlorine, ethyl, and methyl groups, which confer distinct chemical and biological properties. These substituents enhance its reactivity, solubility, and ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-chloro-6-ethyl-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJPQJBGNLDISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588994
Record name 2-Chloro-6-ethyl-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132118-29-7
Record name 2-Chloro-6-ethyl-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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